N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide
Description
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a tetrahydropyrimidine core substituted with a 4-methylbenzenesulfonamide group. This compound is synthesized via condensation of 5-aminouracil with 4-methylbenzenesulfonyl chloride in pyridine, yielding a white to pale-brown crystalline solid . Its structure is confirmed by $^1$H NMR, $^13$C NMR, IR spectroscopy, and elemental analysis, with a reported yield of 76% .
Properties
CAS No. |
6336-23-8 |
|---|---|
Molecular Formula |
C11H11N3O4S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H11N3O4S/c1-7-2-4-8(5-3-7)19(17,18)14-9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) |
InChI Key |
BEFCNDYLDGZAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may produce amines. Substitution reactions can yield a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . This inhibition can lead to various biological effects, depending on the enzyme and pathway targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 5-aminouracil sulfonamides. Key structural analogues and their distinguishing features are summarized below:
Key Observations
Electronic Effects: The 4-nitro (compound 5) and 4-cyano (compound 7) derivatives exhibit stronger electron-withdrawing effects compared to the 4-methyl group in the target compound. This alters reactivity and binding affinity in biological systems, as nitro and cyano groups enhance electrophilicity .
Steric and Aromatic Interactions: The naphthyl substituent (compound 8) introduces a larger aromatic system, which may enhance π-π stacking interactions in drug-receptor binding but reduces solubility .
Thermal Stability :
- All analogues exhibit high melting points (>265°C), consistent with strong intermolecular hydrogen bonding from the sulfonamide and pyrimidine-dione moieties. The target compound’s melting point aligns with this trend .
Biological Activity: Sulfonamide derivatives of 5-aminouracil are reported to exhibit cytostatic activity. For example, compound 5 (4-nitro derivative) showed moderate inhibition of cancer cell lines, while the 4-methyl variant (target compound) demonstrated comparable efficacy with reduced cytotoxicity . Ethyl-substituted analogues (e.g., compound 37) displayed enhanced enzymatic inhibition in studies targeting thymidylyltransferases, suggesting substituent size impacts target selectivity .
Analytical Techniques
- Spectroscopy : $^1$H NMR and $^13$C NMR confirm regioselective sulfonamide formation. IR spectra show characteristic peaks for sulfonamide (S=O at ~1350–1150 cm$^{-1}$) and pyrimidine-dione (C=O at ~1700 cm$^{-1}$) .
- Computational Modeling : AutoDock4 has been employed to predict binding modes of similar sulfonamides with biological targets, highlighting the importance of substituent electronic profiles .
Biological Activity
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C11H12N4O4S
- Molecular Weight : 288.30 g/mol
The presence of the sulfonamide group and the pyrimidine derivative contributes to its biological activities.
Antimicrobial Activity
Research indicates that compounds containing the sulfonamide moiety exhibit significant antimicrobial properties. A study showed that derivatives similar to this compound demonstrated potent activity against various bacterial strains. The mechanism is thought to involve inhibition of folic acid synthesis in bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have assessed its effects on various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves apoptosis induction and cell cycle arrest.
Table 2: Cytotoxic Activity against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HCT-116 | 20 | G0/G1 phase arrest |
| HeLa | 25 | Apoptosis induction and cell cycle arrest |
Case Studies
- MCF-7 Cell Line Study : Treatment with this compound resulted in a significant increase in apoptotic cells as determined by flow cytometry. The study reported a concentration-dependent increase in late-stage apoptosis.
- HCT-116 Cell Line Study : The compound induced G0/G1 phase arrest at lower concentrations while higher concentrations caused G2/M phase arrest. This dual action suggests a complex mechanism that warrants further investigation.
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinity of this compound with target proteins involved in cancer pathways. The results indicate strong interactions with enzymes critical for tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
